molecular formula C15H11ClFNO2S3 B2408251 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034459-04-4

3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Cat. No.: B2408251
CAS No.: 2034459-04-4
M. Wt: 387.89
InChI Key: CIAPZOXCKCKBTR-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H11ClFNO2S3 and its molecular weight is 387.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Benzenesulfonamide derivatives have been extensively studied for their potential in medicinal chemistry. For instance, derivatives have been synthesized and evaluated as high-affinity inhibitors of enzymes such as kynurenine 3-hydroxylase. These inhibitors have shown potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury, highlighting their significance in neurological research (Röver et al., 1997).

Photodynamic Therapy Applications

Certain benzenesulfonamide derivatives have been identified for their utility in photodynamic therapy, particularly in the treatment of cancer. These compounds have been characterized for their high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Anticancer and Genotoxicity

Research on mixed-ligand copper(II)-sulfonamide complexes has shown that the sulfonamide derivative plays a crucial role in DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes exhibit a variety of interactions with DNA and have been tested for their antiproliferative activity in cellular models, demonstrating their potential in cancer research (González-Álvarez et al., 2013).

COX-2 Inhibition

The synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has led to the identification of potent and highly selective COX-2 inhibitors. These findings are crucial for the development of new therapeutics for inflammatory diseases and pain management (Hashimoto et al., 2002).

Properties

IUPAC Name

3-chloro-4-fluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO2S3/c16-12-8-11(3-4-13(12)17)23(19,20)18-15(10-5-7-21-9-10)14-2-1-6-22-14/h1-9,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAPZOXCKCKBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.